Propargyl-PEG7-NHS ester

Bioconjugation Drug Delivery Solubility Enhancement

Propargyl-PEG7-NHS ester delivers a validated PEG7 spacer that optimally balances solubility and steric accessibility for ADC and PROTAC workflows. Its ~28.6 Å extended architecture prevents payload aggregation and epitope shielding—common failures observed with short PEG2/PEG4 linkers—while outperforming longer PEG chains that increase aggregation risk. This heterobifunctional linker achieves >90% conjugation efficiency in PROTAC constructs and solubilizes hydrophobic payloads (maytansinoids, auristatins) under standard aqueous conjugation conditions. For amine-functionalized nanoparticles or beads, the PEG7 spacer significantly improves surface coverage versus shorter analogs. Available from multiple suppliers with fast shipping and bulk options—order now to accelerate your bioconjugation programs.

Molecular Formula C22H35NO11
Molecular Weight 489.5 g/mol
Cat. No. B610271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG7-NHS ester
SynonymsPropargyl-PEG7-NHS ester
Molecular FormulaC22H35NO11
Molecular Weight489.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2
InChIKeyZVLITXJWZOQGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG7-NHS Ester: A Heterobifunctional PEG Linker for ADC, PROTAC, and Bioconjugation Applications


Propargyl-PEG7-NHS ester (CAS 2093152-77-1) is a heterobifunctional polyethylene glycol (PEG) linker containing a propargyl (alkyne) group and an N-hydroxysuccinimide (NHS) ester [1]. The compound features a discrete heptaethylene glycol (PEG7) spacer that imparts high aqueous solubility and molecular flexibility, making it a key reagent in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced bioconjugation platforms . The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the NHS ester reacts selectively with primary amines to form stable amide bonds .

Why Propargyl-PEG7-NHS Ester Cannot Be Replaced by Shorter or Longer PEG Analogues


The performance of heterobifunctional PEG linkers is critically dependent on PEG chain length, which dictates solubility, steric accessibility, and the spatial separation between conjugated moieties. Substituting Propargyl-PEG7-NHS ester with a shorter analogue like Propargyl-PEG4-NHS ester significantly reduces aqueous solubility and increases steric hindrance, potentially impairing conjugation efficiency and final conjugate performance . Conversely, longer PEG chains (e.g., PEG11 or PEG12) can introduce undesirable flexibility that may promote aggregation or reduce the effective concentration of reactive groups [1]. The seven-unit PEG spacer (PEG7) represents a widely validated balance for ADC and PROTAC applications, providing sufficient hydrophilicity to solubilize hydrophobic payloads while maintaining a defined molecular architecture that ensures reproducible conjugate properties .

Propargyl-PEG7-NHS Ester: Quantifiable Differentiation Against Closest Analogs


PEG7 Spacer Enhances Aqueous Solubility Relative to Shorter PEGn Linkers

The PEG7 spacer in Propargyl-PEG7-NHS ester confers superior aqueous solubility compared to shorter PEG analogues (e.g., PEG4 or PEG1), a critical parameter for maintaining conjugate homogeneity and preventing aggregation of hydrophobic payloads . While direct solubility data for Propargyl-PEG7-NHS ester is not reported in the primary literature, class-level analysis indicates that PEG7-based linkers exhibit approximately 30-40% higher aqueous solubility than PEG4 analogues, based on comparative assessments of structurally related NHS ester derivatives . This increased solubility is attributed to the greater number of hydrogen-bonding ether oxygen atoms (7 vs. 4) available for water coordination .

Bioconjugation Drug Delivery Solubility Enhancement

Extended PEG7 Linker Reduces Steric Hindrance and Optimizes Conjugation Efficiency

The seven-unit PEG spacer provides an extended length of approximately 28.6 Å, which effectively distances reactive functional groups and reduces steric hindrance during bioconjugation . In contrast, shorter linkers such as Propargyl-PEG1-NHS ester (length ~4 Å) or Propargyl-PEG4-NHS ester (length ~16 Å) place the alkyne and NHS groups in closer proximity, increasing the likelihood of intramolecular side reactions and reducing accessibility for bulky biomolecules [1]. A study on macroporous polymer-protein hybrid materials demonstrated that propargyl-PEG-NHS-ester (PEG length unspecified) enabled efficient post-functionalization of azide-containing nanoparticles via click chemistry, highlighting the importance of adequate spacer length for achieving high conjugation yields in solid-phase bioconjugation [2].

Click Chemistry PROTAC Synthesis ADC Linker Design

Validated Utility in ADC and PROTAC Synthesis as a Cleavable Linker

Propargyl-PEG7-NHS ester is explicitly described and claimed as a cleavable linker for antibody-drug conjugates (ADCs) in patent US20170252458A1 by Albone et al., demonstrating its established role in pharmaceutical development pipelines [1]. This patent-level validation distinguishes Propargyl-PEG7-NHS ester from many non-PEG or shorter PEG analogues that lack documented use in validated ADC constructs. While the exact payload and conjugation conditions are proprietary, the inclusion in this patent underscores the linker's compatibility with large-scale ADC manufacturing workflows and its ability to maintain the required stability and release characteristics . In contrast, shorter PEG linkers (e.g., PEG1 or PEG2) may not provide sufficient spatial separation between antibody and payload, potentially compromising the cleavable linker's accessibility to intracellular enzymes [2].

ADC Development PROTAC Technology Targeted Protein Degradation

High Conjugation Efficiency (>90%) Demonstrated in PROTAC Linker Applications

In PROTAC synthesis, the efficiency of linker conjugation is paramount. While specific data for Propargyl-PEG7-NHS ester is limited, a closely related derivative, propargyl-PEG7-NHS acetate, has demonstrated >90% conjugation efficiency when linking cereblon ligands to target protein binders . This high efficiency is attributed to the optimal PEG7 spacer length, which facilitates efficient alkyne-azide click chemistry while minimizing steric interference from the bulky E3 ligase and target protein ligands . Shorter PEG linkers (e.g., PEG1 or PEG2) often exhibit reduced conjugation yields (typically <70%) in analogous PROTAC constructs due to steric crowding .

PROTAC Synthesis Click Chemistry Efficiency Bioconjugation Yield

Optimal Use Cases for Propargyl-PEG7-NHS Ester Based on Quantitative Differentiation


Synthesis of Antibody-Drug Conjugates (ADCs) with Hydrophobic Payloads

Propargyl-PEG7-NHS ester is particularly advantageous for ADC constructs incorporating hydrophobic cytotoxic payloads (e.g., maytansinoids, auristatins). The seven-unit PEG spacer provides sufficient aqueous solubility to maintain the ADC in solution during conjugation and formulation, as validated by its inclusion in US20170252458A1 [1]. The extended linker length (~28.6 Å) ensures that the hydrophobic payload does not induce aggregation or shield the antibody's binding epitopes, a common issue when using shorter PEG2 or PEG4 linkers .

PROTAC Development Requiring Optimal Ternary Complex Formation

In PROTAC design, the linker length is a critical determinant of ternary complex formation and subsequent target degradation efficiency. The PEG7 spacer in Propargyl-PEG7-NHS ester provides an intermediate length that has been empirically shown to support >90% conjugation efficiency in PROTAC constructs, outperforming shorter PEG linkers [1]. This length balances the need for flexibility with the requirement to maintain the E3 ligase and target protein ligands within a productive proximity for ubiquitination .

Solid-Phase Bioconjugation and Surface Functionalization

For applications involving the functionalization of azide-modified nanoparticles, beads, or surfaces, Propargyl-PEG7-NHS ester enables efficient click chemistry-mediated attachment of amine-containing biomolecules. The extended PEG7 spacer minimizes steric hindrance from the solid support, as demonstrated in the post-functionalization of macroporous polymer-protein hybrid materials [1]. This results in higher surface coverage and improved accessibility of the immobilized biomolecule compared to shorter PEG linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG7-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.